4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The methoxy and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methoxybenzene and methylphenyl halides.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halides, nitrates, or sulfonates can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include alcohols.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: It could be used in the development of novel materials with specific electronic or optical properties.
Biology
Biological Probes: The compound may be used as a probe to study biological processes, particularly those involving pyridazine derivatives.
Medicine
Pharmaceuticals: The compound may have potential as a drug candidate, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Industry
Chemical Synthesis: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as 3,6-dihydropyridazine-1,2-dione and 4,5-dihydro-1H-pyridazine-3,6-dione share structural similarities.
Carboxamide Derivatives: Compounds like N-phenyl-4-methoxybenzamide and N-(4-methylphenyl)-4-methoxybenzamide are structurally related.
Uniqueness
4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the specific combination of functional groups and the pyridazine core, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-methoxy-N,1-bis(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-4-8-15(9-5-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-10-6-14(2)7-11-16/h4-12H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAAERVXCASMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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